
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by bromination of the propanone side chain. The synthetic route may include:
Formation of Trifluoromethylthio Groups: This step involves the reaction of a phenyl precursor with trifluoromethylthiolating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to yield the corresponding alcohols or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring is coupled with boronic acids or esters.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers or advanced coatings.
Mécanisme D'action
The mechanism by which 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one exerts its effects depends on its interaction with molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromopropanone moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in biological targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one: This compound lacks the sulfur atoms, which may affect its reactivity and biological activity.
1-(2,5-Difluoromethylthio)phenyl)-3-bromopropan-1-one: The presence of difluoromethylthio groups instead of trifluoromethylthio groups can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of trifluoromethylthio groups and a bromopropanone moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7BrF6OS2 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2 |
Clé InChI |
LEKRZZNHZJGTPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC(F)(F)F)C(=O)CCBr)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


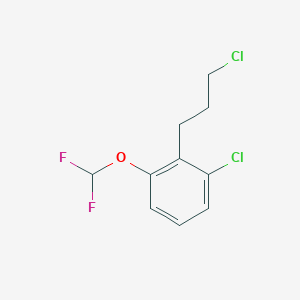

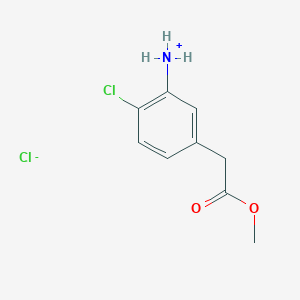
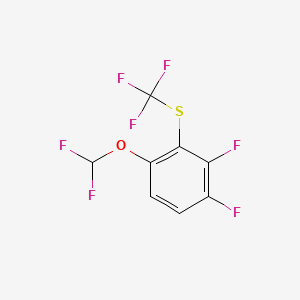

![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)

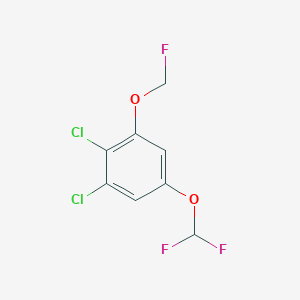

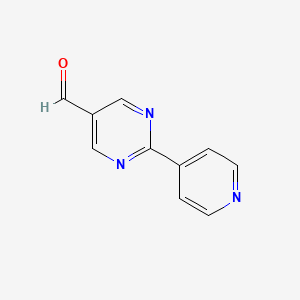


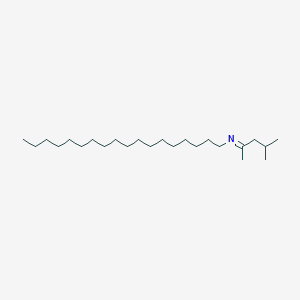
![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
